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Compound of Interest

Compound Name: 2,3-Dihydrofuran

Cat. No.: B140613 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-Dihydrofuran

Introduction
2,3-Dihydrofuran (C₄H₆O, MW: 70.09 g/mol ) is a heterocyclic organic compound and one of

the simplest enol ethers.[1][2] As a volatile, colorless liquid, it serves as a versatile intermediate

in various chemical syntheses, including the formation of more complex furan derivatives and in

cycloaddition reactions.[2] Accurate structural elucidation and purity assessment are

paramount for its application in research and development. This guide provides a detailed

analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS)—that define the molecular structure of 2,3-dihydrofuran. The

interpretation herein is grounded in established principles of spectroscopy, offering researchers

a definitive reference for characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen

framework of an organic molecule. For 2,3-dihydrofuran, both ¹H and ¹³C NMR provide

unambiguous evidence for its structure.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: A sample of 2,3-dihydrofuran (typically 5-10 mg) is dissolved in

approximately 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform
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(CDCl₃).

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz

or higher).

Acquisition Parameters (¹H NMR): Standard acquisition parameters are used, including a

sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2

seconds, and a spectral width covering the expected chemical shift range (e.g., 0-10 ppm).

Acquisition Parameters (¹³C NMR): A proton-decoupled experiment is typically run to

produce a spectrum with singlets for each unique carbon. A larger number of scans is

required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data
The ¹H NMR spectrum of 2,3-dihydrofuran shows three distinct signals corresponding to the

three unique proton environments in the molecule.

Signal
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-5 (CH₂) ~4.3 Triplet ~9.5 2H

H-4 (CH₂) ~2.6 Triplet ~9.5 2H

H-2 (=CH) ~6.3 Triplet ~2.0 1H

H-3 (=CH) ~5.0 Triplet ~2.0 1H

Note: Precise chemical shifts and coupling constants can vary slightly depending on the

solvent and spectrometer frequency. Data is synthesized from typical values for this structural

motif.[3][4]

Spectral Interpretation (¹H NMR): The proton at the C-2 position is the most deshielded (~6.3

ppm) due to its vinylic nature and direct attachment to the electron-withdrawing oxygen atom.

The proton at C-3 (~5.0 ppm) is also vinylic but is less deshielded as it is further from the

oxygen. The two methylene groups (CH₂) at C-4 and C-5 are in the aliphatic region. The
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protons at C-5 (~4.3 ppm) are adjacent to the oxygen and are therefore shifted further

downfield compared to the protons at C-4 (~2.6 ppm). The triplet multiplicity for all signals

arises from coupling to adjacent CH₂ or CH groups.

Caption: ¹H NMR assignments for 2,3-Dihydrofuran.

¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum displays four signals, one for each unique carbon

atom.

Signal Assignment Chemical Shift (δ, ppm)

C-2 ~145

C-3 ~100

C-5 ~70

C-4 ~30

Data is referenced from ChemicalBook for a spectrum recorded in CDCl₃.[5]

Spectral Interpretation (¹³C NMR): The two sp² hybridized (olefinic) carbons are found furthest

downfield. C-2 (~145 ppm) is significantly deshielded because it is directly bonded to the

electronegative oxygen atom. C-3 (~100 ppm) appears further upfield. Of the two sp³

hybridized carbons, C-5 (~70 ppm) is deshielded by the adjacent oxygen atom, while C-4 (~30

ppm) is a typical aliphatic methylene carbon.

Caption: ¹³C NMR assignments for 2,3-Dihydrofuran.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: IR Spectroscopy
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Sample Preparation: For a liquid sample like 2,3-dihydrofuran, the spectrum can be

obtained neat. A drop of the liquid is placed between two salt (NaCl or KBr) plates.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of

the sample is placed directly on the crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Acquisition: A background spectrum is collected first, followed by the sample spectrum. The

instrument measures the transmittance or absorbance of IR radiation over a range, typically

4000-400 cm⁻¹.

IR Spectral Data
The IR spectrum of 2,3-dihydrofuran is characterized by several key absorption bands.[6][7]

Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

~3100 Medium =C-H Stretch (vinylic)

~2950-2850 Strong C-H Stretch (aliphatic)

~1620 Strong C=C Stretch (enol ether)

~1140 Strong C-O Stretch (enol ether)

Data is compiled from the NIST Chemistry WebBook.[6]

Spectral Interpretation (IR): The presence of both sp² and sp³ hybridized C-H bonds is

confirmed by the absorptions just above and below 3000 cm⁻¹, respectively. The strong peak

around 1620 cm⁻¹ is highly characteristic of the carbon-carbon double bond of the enol ether

system. Another key feature is the strong C-O stretching vibration around 1140 cm⁻¹, which is

typical for ethers.

Caption: Key IR vibrational modes for 2,3-Dihydrofuran.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps to determine the molecular weight and deduce structural

features.

Experimental Protocol: Mass Spectrometry
Sample Introduction: A small amount of the volatile sample is introduced into the mass

spectrometer, where it is vaporized.

Ionization: Electron Ionization (EI) is a common method. The gaseous molecules are

bombarded with high-energy electrons (typically 70 eV), causing an electron to be ejected

from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).

[8]

Fragmentation: The high energy of the molecular ion causes it to be unstable, and it

fragments into smaller, charged ions and neutral radicals.

Detection: The positively charged ions are accelerated and separated by a mass analyzer

(e.g., a quadrupole) based on their m/z ratio. A detector then records the abundance of each

ion.

Mass Spectral Data
The EI mass spectrum of 2,3-dihydrofuran shows a clear molecular ion and a characteristic

fragmentation pattern.[9]

m/z Relative Intensity
Proposed Fragment
Identity

70 High [C₄H₆O]⁺• (Molecular Ion)

42 High [C₃H₆]⁺• or [C₂H₂O]⁺•

41 Base Peak [C₃H₅]⁺ (Allyl cation)

39 High [C₃H₃]⁺ (Propargyl cation)

Data is compiled from the NIST Mass Spectrometry Data Center.[9][10]
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Spectral Interpretation (MS): The peak at m/z 70 corresponds to the molecular weight of 2,3-
dihydrofuran, confirming its elemental formula.[9] The fragmentation process is key to

structural analysis. The molecular ion can undergo cleavage to produce various fragments. The

base peak at m/z 41 is likely the highly stable allyl cation, formed after ring-opening and

rearrangement. The peak at m/z 42 could result from the loss of ethylene (C₂H₄) via a retro-

Diels-Alder-type reaction. The ion at m/z 39 is a common fragment in many organic molecules,

corresponding to the stable propargyl cation.[11][12]

[C₄H₆O]⁺•
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- C₂H₄
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[C₃H₃]⁺
m/z = 39

- H₂

Click to download full resolution via product page

Caption: Proposed MS fragmentation pathways for 2,3-Dihydrofuran.

Summary and Conclusion
The spectroscopic data for 2,3-dihydrofuran provide a cohesive and definitive structural

portrait. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework,

identifying the vinylic and aliphatic regions and the electronic influence of the oxygen atom.

Infrared spectroscopy confirms the presence of key functional groups, notably the enol ether

C=C and C-O bonds. Finally, mass spectrometry verifies the molecular weight and reveals

characteristic fragmentation patterns consistent with the molecule's cyclic ether structure.

Together, these techniques offer a robust and self-validating system for the identification and
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characterization of 2,3-dihydrofuran, essential for its use in scientific research and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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